molecular formula C24H19N3O6S B2540642 (2Z)-N-(1,3-benzodioxol-5-yl)-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide CAS No. 866342-35-0

(2Z)-N-(1,3-benzodioxol-5-yl)-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide

Cat. No. B2540642
CAS RN: 866342-35-0
M. Wt: 477.49
InChI Key: HWFWJCKBHUYOMX-LCUIJRPUSA-N
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Description

(2Z)-N-(1,3-benzodioxol-5-yl)-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide is a useful research compound. Its molecular formula is C24H19N3O6S and its molecular weight is 477.49. The purity is usually 95%.
BenchChem offers high-quality (2Z)-N-(1,3-benzodioxol-5-yl)-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2Z)-N-(1,3-benzodioxol-5-yl)-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Reactivity and Synthesis Applications

  • Chromene derivatives exhibit significant reactivity, enabling the synthesis of various heterocyclic compounds. For instance, β-enamino esters of benzo[f]chromene have been utilized to synthesize isolated and heterocycle-fused derivatives of benzo[f]chromene through reactions with selected reagents under basic conditions. This demonstrates chromenes' utility in the synthesis of complex heterocyclic structures, potentially including compounds similar to the one of interest (El-Rady & El-Azab, 2012).

Catalysis and Synthesis Methodologies

  • Chromene derivatives have been used as efficient catalysts in the synthesis of other organic compounds. For example, 4-(4′-diamino-di-phenyl)-sulfone supported on hollow magnetic mesoporous Fe3O4@SiO2 nanoparticles has facilitated the preparation of ethyl 2-amino-5,10-dihydro-5,10-dioxo-4-phenyl-4H benzo[g]chromene-3-carboxylates, showcasing the role of chromene structures in catalyzing multi-component reactions (Safaei‐Ghomi et al., 2017).

Chemosensor Development

  • Certain chromene derivatives have been explored for their chemosensory applications, particularly in detecting metal ions and anions. For instance, a tren-based chromene chemosensor exhibited an "on-off-on" fluorescence response toward Cu2+ and H2PO4−, indicating chromenes' potential as highly selective and sensitive chemosensors for environmental and biological monitoring (Meng et al., 2018).

Antimicrobial and Antiproliferative Agents

  • Research into chromene derivatives has also highlighted their antimicrobial and antiproliferative properties. Novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamide derivatives synthesized through multi-component reactions demonstrated significant in vitro antibacterial activity, suggesting their potential as antimicrobial agents (Pouramiri et al., 2017). Additionally, N,N-dimethylbenzenesulfonamide derivatives containing chromene structures have been synthesized and showed promising antiproliferative activity against human breast cancer cell lines, underscoring the potential of chromene derivatives in cancer research (Bashandy et al., 2014).

properties

IUPAC Name

(2Z)-N-(1,3-benzodioxol-5-yl)-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O6S/c1-15-6-9-18(10-7-15)34(29,30)27-26-24-19(12-16-4-2-3-5-20(16)33-24)23(28)25-17-8-11-21-22(13-17)32-14-31-21/h2-13,27H,14H2,1H3,(H,25,28)/b26-24-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWFWJCKBHUYOMX-LCUIJRPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C\2/C(=CC3=CC=CC=C3O2)C(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-N-(1,3-benzodioxol-5-yl)-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide

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